Product packaging for SGC-GAK-1N(Cat. No.:)

SGC-GAK-1N

Cat. No.: B1193592
M. Wt: 392.38
InChI Key: PVTQCCFMFWASHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cyclin G-Associated Kinase (GAK) in Cellular Processes

GAK's involvement spans several fundamental cellular mechanisms, highlighting its importance in maintaining cellular homeostasis and its potential implication in various pathological conditions. Understanding these functions is paramount for designing and interpreting experiments that utilize chemical probes, including the crucial negative control SGC-GAK-1N.

GAK is recognized as a member of the Numb-Associated Kinase (NAK) family, which also includes Adaptor Protein 2-Associated Kinase (AAK1), Serine/Threonine Kinase 16 (STK16/MPSK1), and BMP-2 Inducible Kinase (BMP2K/BIKE) thesgc.orgnih.gov. This family is characterized by its diverse functions and structural plasticity nih.govnih.gov. The development of selective chemical probes, such as SGC-GAK-1, and their corresponding negative controls like this compound, is vital to differentiate GAK's specific contributions from those of other NAK family members, which often share structural similarities in their kinase domains nih.govresearchgate.net.

A well-established role for GAK is its participation in clathrin-mediated membrane trafficking and protein sorting thesgc.orgnih.govnih.govbiolegend.comlife-science-alliance.org. GAK acts as an essential cofactor for HSC70-dependent uncoating of clathrin-coated vesicles in the cytoplasm thesgc.orglife-science-alliance.org. It also mediates the binding of clathrin to the plasma membrane and the trans-Golgi network, influencing receptor signaling downstream of clathrin-coated vesicles nih.govmedchemexpress.com. Research utilizing chemical probes for GAK, validated by the inclusion of this compound, ensures that observed disruptions in membrane trafficking are directly attributable to GAK modulation nih.gov.

Beyond membrane dynamics, GAK is crucial for the maintenance of centrosome maturation and proper progression through mitosis thesgc.orgnih.govnih.govbiologists.comresearchgate.net. Studies have shown that GAK knockdown can lead to cell-cycle arrest at metaphase, associated with activation of the spindle-assembly checkpoint and abnormal chromosome congression nih.govbiologists.comresearchgate.net. Furthermore, GAK inhibition in diffuse large B-cell lymphoma (DLBCL) cells disrupts mitotic progression, leading to widespread chromosome misalignment and spindle distortion ashpublications.orgashpublications.org. The use of this compound alongside active GAK modulators is essential to confirm that effects on centrosome integrity and mitotic progression are specific to GAK inhibition and not due to non-specific cellular toxicity or off-target interactions of the active compound nih.gov.

Recent research has increasingly linked GAK to various forms of biological dysregulation and disease. Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms in the GAK gene associated with susceptibility to Parkinson's disease thesgc.orgbiolegend.comlife-science-alliance.org. GAK is also over-expressed in osteosarcoma cell lines and tissues, contributing to proliferation and survival thesgc.orgnih.gov. Emerging evidence suggests GAK as a potential therapeutic target in prostate cancer, with its expression levels correlating with Gleason score and increasing during progression to hormone independence thesgc.orgnih.govfocusbiomolecules.com. Additionally, GAK has been implicated in lysosomal dynamics and autophagic flux, with its disruption leading to impaired autophagosome-lysosome fusion nih.govresearchgate.net. The careful application of chemical probes, rigorously controlled by compounds like this compound, is critical for unraveling the precise mechanisms by which GAK contributes to these complex pathologies nih.govnih.gov.

Rationale for Employing Chemical Probes in Kinase Biology Research

Chemical probes are indispensable tools in modern biology, offering a precise and often reversible means to perturb protein function in living systems researchgate.netnih.govpromega.com. In the context of kinase biology, their utility is particularly pronounced for target validation and mechanistic studies.

Selective small-molecule modulators, such as the GAK inhibitor SGC-GAK-1, provide distinct advantages over genetic methods (e.g., siRNA or CRISPR) by allowing for rapid, reversible, and dose-dependent modulation of protein activity nih.govpromega.com. This enables researchers to investigate the temporal aspects of target inhibition and to differentiate between acute and chronic effects nih.gov. However, the power of such probes is fully realized only when accompanied by appropriate controls. This compound, as a structurally related negative control, is paramount in this regard. Its inclusion in experiments helps to rule out non-specific effects that might arise from the chemical scaffold of the active probe, ensuring that any observed phenotype is genuinely due to the specific inhibition of GAK by SGC-GAK-1 nih.govnih.gov.

Table 1: Key Characteristics of SGC-GAK-1 and this compound

CompoundDescriptionGAK Binding Affinity (KD/Ki)GAK Cellular Potency (IC50)Selectivity (Kinome Scan)Role in Research
SGC-GAK-1Potent, selective GAK inhibitor1.9 nM (KD) thesgc.orgtocris.com / 3.1 nM (Ki) medchemexpress.combiosynth.com110 nM thesgc.orgtocris.com / 120 nM focusbiomolecules.com>30-fold over most kinases thesgc.orgfocusbiomolecules.comtocris.comActive chemical probe for GAK research
This compoundStructurally related negative control for SGC-GAK-1Minimal/No activity nih.govMinimal/No activity nih.govDesigned to be inactive nih.govValidates specificity of SGC-GAK-1's effects

Table 2: Antiproliferative Activity of SGC-GAK-1 and this compound in Prostate Cancer Cell Lines

Cell LineSGC-GAK-1 (IC50) [µM]This compound Effect (at 10 µM)
LNCaP0.65 focusbiomolecules.com / 0.05±0.15 medchemexpress.comMinimal/No effect nih.gov
22Rv10.17 focusbiomolecules.com / 0.17±0.65 medchemexpress.comMinimal/No effect nih.gov
VCaPStrong growth inhibition at 10 µM nih.govMinimal/No effect nih.gov
PC3Minimal effect at 10 µM nih.govMinimal/No effect nih.gov
DU145Minimal effect at 10 µM nih.govMinimal/No effect nih.gov

Importance of Well-Characterized Chemical Probe Sets in Academic Inquiry

Well-characterized chemical probe sets are fundamental tools in modern chemical biology and academic research, enabling precise investigations into protein function and biological mechanisms. A chemical probe is defined as a high-quality small molecule, often an inhibitor, specifically designed to selectively modulate the activity of a target protein. These probes allow researchers to systematically perturb protein function and delineate its role within complex living systems, such as cells and organisms.

The utility of chemical probes extends across various stages of academic inquiry and drug discovery. They are instrumental in exploring fundamental biological processes, understanding the molecular underpinnings of diseases, and validating potential therapeutic targets. Compared to genetic approaches like CRISPR or RNA interference (RNAi), chemical probes offer unique advantages, including the ability to induce rapid and reversible modulation of protein function, applicability across diverse cell types, and the capacity to study temporal effects of target inhibition.

The importance of using high-quality chemical probes cannot be overstated. The use of suboptimal, poorly characterized, or insufficiently selective small molecules can lead to erroneous results, propagate misleading information in the scientific literature, and ultimately hinder the progress of biomedical research and drug development.

Introduction of the SGC-GAK-1 Chemical Probe and the Role of this compound as a Negative Control

The SGC-GAK-1 chemical probe represents a significant tool for investigating the biology of Cyclin G-Associated Kinase (GAK). SGC-GAK-1 is characterized as a potent, selective, and cell-active inhibitor of GAK nih.gov. It achieves its inhibitory effect by potently targeting the ATP-binding site of GAK, demonstrating a dissociation constant (KD) of 1.9 nM nih.gov and an inhibition constant (Ki) of 3.1 nM. In terms of selectivity, SGC-GAK-1 exhibits over 30-fold selectivity for GAK when screened against a broad panel of other kinases nih.gov. Cellular target engagement assays further confirm its activity, with an IC50 of 110 nM against ectopically expressed full-length GAK-Nluc fusion in live cells nih.gov.

While SGC-GAK-1 showed high selectivity in initial in vitro kinome-wide screens, subsequent cellular engagement assays revealed that it also binds to Receptor-Interacting Protein Kinase 2 (RIPK2) as a collateral target, with an IC50 of 360 nM in live cell NanoBRET assays nih.gov. Despite this, SGC-GAK-1 has demonstrated relevant biological activities, including antiproliferative effects in prostate cancer cell lines such as LNCaP and 22Rv1, and an inhibitory effect on dengue virus infection.

To ensure the robustness and interpretability of research findings when using SGC-GAK-1, its chemically related analog, this compound, serves as an essential negative control nih.govnih.gov. This compound is designed to be structurally similar to SGC-GAK-1 but lacks significant affinity for GAK. This is evidenced by its GAK KD of 7.1 µM and a GAK IC50 of greater than 50 µM in cellular target engagement assays, in stark contrast to the potent activity of SGC-GAK-1. Furthermore, this compound shows no affinity for RIPK2 up to 10 µM, which is particularly useful given SGC-GAK-1's collateral activity against RIPK2 nih.gov. The strategic use of this compound in parallel with SGC-GAK-1, and sometimes an additional RIPK2-specific control compound like HY-19764, forms a comprehensive chemical probe set. This set allows researchers to confidently attribute observed cellular phenotypes to the specific inhibition of GAK, by enabling the differentiation of on-target effects from any potential off-target activities of the active probe nih.gov.

Table 1: Key Characteristics of SGC-GAK-1 and this compound

CharacteristicSGC-GAK-1This compound
Compound Type Chemical Probe (GAK Inhibitor)Negative Control
GAK KD (ligand competitive binding) 1.9 nM nih.gov7.1 µM
GAK IC50 (cellular target engagement) 110 nM nih.gov>50 µM
RIPK2 IC50 (cellular NanoBRET) 360 nM nih.govNo affinity up to 10 µM nih.gov
Selectivity for GAK >30-fold over a panel of kinases nih.govLacks significant GAK affinity
Purpose Investigate GAK biology, inhibit GAK activityControl for off-target effects of SGC-GAK-1

Properties

Molecular Formula

C20H19F3N2O3

Molecular Weight

392.38

IUPAC Name

N-Methyl-6-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C20H19F3N2O3/c1-25(13-10-17(26-2)19(28-4)18(11-13)27-3)16-7-8-24-15-6-5-12(9-14(15)16)20(21,22)23/h5-11H,1-4H3

InChI Key

PVTQCCFMFWASHK-UHFFFAOYSA-N

SMILES

COC1=C(OC)C(OC)=CC(N(C)C2=CC=NC3=CC=C(C(F)(F)F)C=C23)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGCGAK1N;  SGC GAK 1N;  SGC-GAK-1N;  SGCGAK-1N;  SGC-GAK1N

Origin of Product

United States

Characterization and Mechanistic Basis of Sgc Gak 1n As a Negative Control

Structural Relationship of SGC-GAK-1N to the Active Chemical Probe SGC-GAK-1

SGC-GAK-1 is a potent and selective chemical probe for Cyclin G-associated kinase (GAK), characterized as a 4-anilinoquinoline-based inhibitor thesgc.orgresearchgate.nettocris.commedchemexpress.comfocusbiomolecules.comcaymanchem.com. This compound is a chemically related negative control compound, or structural analog, designed to lack significant GAK inhibitory activity while maintaining structural similarity to SGC-GAK-1 thesgc.orgresearchgate.netsigmaaldrich.combiorxiv.org.

The key structural difference between SGC-GAK-1 and this compound lies in specific modifications to the quinoline (B57606) ring system. SGC-GAK-1 features a bromine atom at position 6 of the quinoline and an unsubstituted amine nitrogen linking the quinoline to the trimethoxyphenyl group tocris.comcaymanchem.com. In contrast, this compound incorporates a trifluoromethyl group at position 6 of the quinoline and an N-methyl group on the nitrogen atom linking the quinoline to the trimethoxyphenyl moiety thesgc.orgsigmaaldrich.com. These precise alterations are critical for abrogating the compound's affinity for GAK, thereby rendering it an effective negative control thesgc.orgsigmaaldrich.com.

Chemical Structures (SMILES):

SGC-GAK-1: COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2)Br tocris.com

This compound: CN(C1=CC(OC)=C(OC)C(OC)=C1)C2=C3C(C=CC(C(F)(F)F)=C2)=NC=C3 thesgc.orgsigmaaldrich.com

Comparative Biochemical Characterization of this compound with SGC-GAK-1

The utility of this compound as a negative control is substantiated by its distinct biochemical and cellular characteristics compared to the active probe SGC-GAK-1.

SGC-GAK-1 demonstrates potent binding affinity for GAK. In ligand competitive binding assays, SGC-GAK-1 exhibits a dissociation constant (K_D) of 1.9 nM thesgc.orgtocris.comfocusbiomolecules.comsigmaaldrich.comgbiosciences.com. Isothermal titration calorimetry (ITC) further confirms potent affinity for GAK with a K_D of 4.5 nM medchemexpress.comnih.gov. In contrast, this compound shows significantly weaker binding to GAK, with a K_D of 7.1 µM in ligand competitive binding assays, indicating a substantial reduction in affinity compared to SGC-GAK-1 sigmaaldrich.comsigmaaldrich.com.

In cellular target engagement assays, SGC-GAK-1 effectively inhibits GAK with an IC50 of 110 nM thesgc.orgtocris.comfocusbiomolecules.comgbiosciences.com. Conversely, this compound exhibits minimal to no potency against GAK in cellular assays, with an IC50 greater than 50 µM researchgate.netsigmaaldrich.com.

The comparative binding affinities and potencies are summarized in the table below:

CompoundGAK K_D (Ligand Competitive Binding Assay)GAK IC50 (Cellular Target Engagement Assay)
SGC-GAK-11.9 nM thesgc.orgtocris.comfocusbiomolecules.comsigmaaldrich.comgbiosciences.com110 nM thesgc.orgtocris.comfocusbiomolecules.comgbiosciences.com
This compound7.1 µM sigmaaldrich.comsigmaaldrich.com> 50 µM researchgate.netsigmaaldrich.com

Live cell target engagement studies, such as the NanoBRET assay, further highlight the differential activity of the two compounds. SGC-GAK-1 demonstrates robust engagement with GAK in live cells, showing an IC50 of 110 nM against ectopically expressed full-length GAK-Nluc fusion thesgc.orgtocris.comgbiosciences.com. This indicates its ability to bind GAK within a cellular context nih.gov. In stark contrast, the negative control this compound shows no cellular binding to GAK up to concentrations of 5 µM in NanoBRET assays, reinforcing its lack of cellular activity against the target nih.gov.

SGC-GAK-1 is highly selective for GAK across a broad kinome panel. It exhibits greater than 30-fold thesgc.orgtocris.com or 50-fold focusbiomolecules.comcaymanchem.comgbiosciences.comnih.govbiosynth.comselleckchem.com selectivity over a panel of approximately 400 kinases focusbiomolecules.comcaymanchem.comgbiosciences.comnih.gov. While SGC-GAK-1 is highly selective, it does show some affinity for a few other kinases at higher concentrations. Its closest off-targets include Receptor-Interacting Protein Kinase 2 (RIPK2) with a K_D of 110 nM, AarF domain containing kinase 3 (ADCK3) with a K_D of 190 nM, and Nemo-like kinase (NLK) with a K_D of 520 nM focusbiomolecules.comgbiosciences.comsigmaaldrich.commedchemexpress.com. However, in cellular assays, the selectivity window between GAK and RIPK2 for SGC-GAK-1 narrows, with an IC50 of 360 nM for RIPK2 thesgc.orgcaymanchem.comnih.gov.

Crucially, this compound is designed to have significantly reduced or no affinity for GAK and other kinases, including RIPK2, up to 10 µM sigmaaldrich.comnih.govsigmaaldrich.com. This lack of substantial off-target activity ensures its suitability as a negative control.

Rationale for this compound's Utility in Discriminating On-Target Effects

The primary rationale for this compound's utility as a negative control lies in its structural similarity to SGC-GAK-1 combined with its profound lack of GAK inhibitory activity and minimal off-target effects thesgc.orgresearchgate.netsigmaaldrich.combiorxiv.orgnih.govbiorxiv.org. By using this compound in parallel with SGC-GAK-1, researchers can confidently attribute observed cellular or biological phenotypes to the specific inhibition of GAK by SGC-GAK-1 nih.govbiorxiv.org.

Methodological Applications of Sgc Gak 1n in in Vitro Cellular Biology Investigations

Validation of GAK-Specific Phenotypes in Cellular Models

SGC-GAK-1 has been extensively utilized in various in vitro cellular models to validate GAK-specific phenotypes, providing insights into the kinase's role in different biological contexts.

Use of SGC-GAK-1N in Prostate Cancer Cell Line Studies to Confirm GAK Kinase Inhibition

Investigations into prostate cancer cell lines have demonstrated the efficacy of SGC-GAK-1 in inhibiting GAK kinase activity and its subsequent impact on cell growth. SGC-GAK-1 exhibited strong growth inhibition in LNCaP, VCaP, and 22Rv1 prostate cancer cells at a concentration of 10 µM, while showing minimal effect on PC3 and DU145 cells medchemexpress.comglpbio.com. This antiproliferative activity was particularly potent in LNCaP cells with an IC50 ranging from 0.05±0.15 µM to 0.65 µM, and in 22Rv1 cells with an IC50 of 0.17±0.65 µM medchemexpress.comcaymanchem.comgbiosciences.comglpbio.comfocusbiomolecules.com.

The observed growth inhibition is significant given that GAK expression levels are known to increase during the progression of prostate cancer to androgen independence and positively correlate with Gleason scores in patient-derived tissue samples thesgc.orgmdpi.com. These studies confirm that the inhibition of the GAK kinase domain, rather than its auxilin-homology domain, is critical for blocking the growth of prostate cancer cells nih.gov.

Table 1: Antiproliferative Activity of SGC-GAK-1 in Prostate Cancer Cell Lines

Cell LineIC50 (µM)EffectSource
LNCaP0.05±0.15Potent Growth Inhibition medchemexpress.comglpbio.com
LNCaP0.65Potent Growth Inhibition caymanchem.comgbiosciences.comfocusbiomolecules.com
22Rv10.17±0.65Potent Growth Inhibition medchemexpress.comglpbio.com
22Rv10.17Potent Growth Inhibition caymanchem.comgbiosciences.comfocusbiomolecules.com
VCaPStrong growth inhibition at 10 µM medchemexpress.comglpbio.com
PC3Minimal effect at 10 µM medchemexpress.comglpbio.com
DU145Minimal effect at 10 µM medchemexpress.comglpbio.com

Application in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines to Elucidate GAK's Role in Mitotic Progression

SGC-GAK-1 has been instrumental in elucidating GAK's critical role in mitotic progression within diffuse large B-cell lymphoma (DLBCL) cell lines. Inhibition of GAK in DLBCL cells leads to a profound disruption of mitosis, characterized by the potent triggering of the spindle assembly checkpoint (SAC) and subsequent accumulation of cells in the G2/M phase before the onset of apoptosis ashpublications.orgbiorxiv.orgashpublications.orgnih.govresearchgate.netresearchgate.net.

SGC-GAK-1 demonstrated reduced viability in DLBCL cell lines, while sparing non-malignant blood cells, indicating a tumor-selective effect ashpublications.orgnih.govresearchgate.netresearchgate.net. A broad assessment of GAK inhibition revealed GI50 values of ≤1 µM across DLBCL cell lines, with enhanced sensitivity observed in the Activated B-cell (ABC) subtype biorxiv.orgashpublications.orgresearchgate.net. Immunofluorescent confocal microscopy further revealed widespread chromosome misalignment and spindle distortion in DLBCL cells treated with SGC-GAK-1, effectively preventing successful progression through mitosis ashpublications.orgashpublications.orgnih.govresearchgate.netresearchgate.net.

RNA-sequencing (RNA-seq) analysis strongly validated GAK's essential role in cell-cycle progression, showing a significant enrichment of gene sets related to spindle organization, mitotic nuclear division, and chromosome segregation ashpublications.orgresearchgate.net. Furthermore, clinical data analysis revealed that increased GAK expression correlates with retinoblastoma 1 (RB1) deficiency in DLBCL cases, suggesting a dependency on GAK for proper mitotic progression in these contexts ashpublications.orgashpublications.orgnih.govresearchgate.netresearchgate.net. RB-deficient DLBCL cells treated with SGC-GAK-1 exhibited a pronounced arrest at G2/M ashpublications.orgashpublications.orgnih.govresearchgate.net.

Differential Effects in Neuronal Cell Cultures for Investigating Neurodevelopmental Processes

In neuronal cell cultures, SGC-GAK-1 has been utilized to investigate GAK's involvement in neurodevelopmental processes. Treatment of cultured neurons with SGC-GAK-1 resulted in a reduction of neurite length and a decrease in both synapse number and the phosphorylation of neurofilament 200-kDa subunits researchgate.netresearchgate.netresearchgate.netnih.gov. These findings suggest that GAK may play a physiological role in normal neuronal development, and that impaired GAK function, potentially induced by SGC-GAK-1, could be linked to neurodevelopmental disorders researchgate.netresearchgate.netnih.gov.

Notably, the related kinase inhibitor erlotinib, which has distinct specificity and potency, did not produce similar effects on neurite growth, underscoring the specific involvement of GAK in the observed neuronal phenotypes when targeted by SGC-GAK-1 researchgate.netresearchgate.netnih.gov.

Studies in Viral Entry and Replication Models

SGC-GAK-1 has also been applied in studies investigating viral entry and replication. The compound has shown inhibitory effects on dengue virus (DENV) infection in Huh7 cells, with an EC50 of 0.08 µM caymanchem.com. GAK is recognized as a host factor involved in the intracellular trafficking of various RNA viruses, including Hepatitis C virus (HCV), DENV, and Ebola virus (EBOV), during their entry and assembly/egress phases biorxiv.orgresearchgate.net. GAK, in conjunction with AAK1, regulates the phosphorylation of the clathrin adaptor protein complex 2 (AP-2), a process that promotes endocytosis essential for viral entry researchgate.netnews-medical.net.

Furthermore, SGC-GAK-1 demonstrated moderate antiviral activity against SARS-CoV-2 in Vero E6 cells (EC50 = 0.2 µM) and Calu-3 cells (EC50 = 2.5 µM), without exhibiting apparent cellular toxicity biorxiv.orgnews-medical.net. These studies highlight that Numb-associated kinases (NAKs), including GAK, are required for SARS-CoV-2 infection biorxiv.orgnews-medical.net. The targeting of host proteins, such as NAKs, represents a promising strategy for the development of broad-spectrum antiviral agents, as these agents may be effective against multiple pathogens researchgate.netbiorxiv.org.

Discerning GAK-Dependent Cellular Processes through Parallel Experimentation

Parallel experimentation with SGC-GAK-1 has been crucial for discerning specific GAK-dependent cellular processes, particularly concerning cell cycle regulation.

Analysis of Spindle-Assembly Checkpoint Activation and Mitotic Arrest

GAK is essential for the proper maintenance of centrosome maturation and the accurate congression of mitotic chromosomes gbiosciences.comfocusbiomolecules.comthesgc.orgresearchgate.net. Studies involving siRNA-mediated knockdown of GAK have demonstrated that this leads to the activation of the spindle-assembly checkpoint (SAC), which in turn causes cell cycle arrest at metaphase biorxiv.orgresearchgate.net.

Consistent with these findings, SGC-GAK-1-mediated GAK inhibition triggers SAC activation, subsequently leading to G2/M arrest and ultimately cell death in DLBCL cells ashpublications.orgashpublications.orgnih.govresearchgate.netresearchgate.net. Immunofluorescent confocal microscopy has visually confirmed these effects, showing widespread chromosome misalignment and spindle distortion in DLBCL cells following GAK inhibition, thereby preventing their successful progression through mitosis ashpublications.orgashpublications.orgnih.govresearchgate.netresearchgate.net. RNA-seq analysis of SGC-GAK-1 treated cells further supports these observations by revealing the upregulation of genes associated with mitotic spindle assembly, G2/M arrest, and cell-cycle progression biorxiv.orgashpublications.orgresearchgate.net.

Table 2: Effects of SGC-GAK-1 on Mitotic Progression in DLBCL Cell Lines

Cellular ProcessObserved Effect with SGC-GAK-1 TreatmentSource
Mitotic ProgressionProfound disruption, leading to G2/M accumulation and apoptosis ashpublications.orgbiorxiv.orgashpublications.orgnih.govresearchgate.netresearchgate.net
Spindle Assembly Checkpoint (SAC)Potent activation ashpublications.orgbiorxiv.orgashpublications.orgnih.govresearchgate.netresearchgate.net
Chromosome AlignmentWidespread misalignment observed via microscopy ashpublications.orgashpublications.orgnih.govresearchgate.netresearchgate.net
Spindle MorphologyDistortion observed via microscopy ashpublications.orgashpublications.orgnih.govresearchgate.netresearchgate.net
Gene Expression (RNA-seq)Upregulation of genes related to spindle organization, mitotic nuclear division, and chromosome segregation ashpublications.orgresearchgate.net
Cell Cycle ArrestPronounced G2/M arrest, especially in RB-deficient cells ashpublications.orgashpublications.orgnih.govresearchgate.net

Investigation of Chromosome Misalignment and Spindle Distortion

In studies investigating the role of GAK in mitotic processes, this compound is employed to differentiate between GAK-specific effects and general cellular responses or off-target activities of the chemical scaffold. The active GAK inhibitor, SGC-GAK-1, has been shown to induce pronounced distortion of mitotic spindles and widespread chromosome misalignment in various cell lines, including diffuse large B-cell lymphoma (DLBCL) cells. This disruption of mitosis leads to spindle-assembly checkpoint activation and subsequent G2/M cell cycle arrest.

When this compound is used as a control, it consistently demonstrates no significant impact on chromosome alignment or spindle integrity at concentrations where SGC-GAK-1 elicits potent effects. nih.gov This stark contrast in cellular phenotype between the active inhibitor and its negative control confirms that the observed mitotic defects are specifically attributable to the inhibition of GAK kinase activity, rather than non-specific interactions of the compound's chemical structure.

Examination of Protein Phosphorylation Events in GAK-Mediated Pathways

Protein phosphorylation is a fundamental regulatory mechanism in cellular signaling pathways, and GAK, as a kinase, plays a role in phosphorylating specific substrates. To precisely identify GAK-dependent phosphorylation events, this compound is indispensable in phosphoproteomic analyses. Researchers conduct comparative phosphoproteomic studies where cells are treated with SGC-GAK-1, this compound, and vehicle controls.

By comparing the phosphorylation profiles, researchers can identify phosphosites whose phosphorylation status is significantly altered only in the presence of SGC-GAK-1, but not this compound. This approach helps to filter out non-specific phosphorylation changes and pinpoint genuine GAK substrates or downstream effectors. For instance, unbiased phosphoproteomics studies have identified specific participants in mitotic spindle alignment as high-probability GAK phosphosubstrates, with this compound serving as a crucial comparator to validate the GAK-specificity of these findings. Similarly, in studies examining neurodevelopmental processes, SGC-GAK-1 treatment was shown to reduce phosphorylation of neurofilament 200-kDa subunits, with this compound acting as a control to confirm the specificity of this effect.

Evaluation of Specificity in Mitophagy Regulation

This compound is instrumental in evaluating the specificity of GAK's role in mitophagy, a selective form of autophagy responsible for the degradation of damaged mitochondria. Research has demonstrated that SGC-GAK-1 treatment can alter mitochondrial and lysosomal morphology and limit functional mitophagy by inhibiting GAK activity. GAK, along with PRKCD, has been identified as a positive regulator of PRKN-independent mitophagy, with their kinase activity being essential for this process.

In dose-response experiments evaluating mitophagy, SGC-GAK-1 (referred to as GAKi) significantly reduced DFP-induced mitophagy in a dose-dependent manner, showing reductions of 40% and 60% at 5 µM and 10 µM, respectively. Crucially, this compound (referred to as GAKc) and a RIPK2 inhibitor (HY-19764), used as controls, had no discernible effect on mitophagy at comparable concentrations. This clear distinction underscores the specific requirement of GAK kinase activity for functional mitophagy and highlights the value of this compound in establishing this specificity.

Table 1: Effect of SGC-GAK-1 and this compound on DFP-Induced Mitophagy in U2OS IMLS Cells

CompoundConcentration (µM)Reduction in Mitophagy (%)
SGC-GAK-1540
SGC-GAK-11060
This compound100 (No effect)
RIPK2 Inhibitor100 (No effect)

Strategies for Control Inclusion in Biochemical and Cell-Based Assays

The inclusion of this compound as a negative control is a fundamental strategy in biochemical and cell-based assays involving SGC-GAK-1, providing a robust framework for interpreting experimental outcomes.

Design of Comparative Dose-Response Experiments

Comparative dose-response experiments are a cornerstone of pharmacological characterization. In these studies, this compound is included alongside SGC-GAK-1 to establish the concentration-dependent effects of the active compound while simultaneously controlling for non-specific effects of the chemical structure. nih.gov For instance, in viability assays with prostate cancer cell lines, SGC-GAK-1 demonstrated potent antiproliferative activity in LNCaP and 22Rv1 cells, with IC50 values of 0.05±0.15 µM and 0.17±0.65 µM, respectively. In contrast, this compound showed minimal to no growth inhibition across a range of concentrations (0.1, 1, and 10 µM) in these same cell lines, as well as in PC3 and DU145 cells. nih.gov This differential response across varying concentrations provides compelling evidence that the observed cellular effects are directly mediated by GAK inhibition by SGC-GAK-1, and not by general cytotoxicity or off-target effects shared by the control compound.

Table 2: Illustrative Viability Data for Prostate Cancer Cell Lines at 72h nih.gov

Cell LineCompoundConcentration (µM)Observed Effect
LNCaPSGC-GAK-10.1 - 10Potent growth inhibition
LNCaPThis compound0.1 - 10No significant effect
22Rv1SGC-GAK-10.1 - 10Potent growth inhibition
22Rv1This compound0.1 - 10No significant effect
PC3SGC-GAK-10.1 - 10Minimal effect
PC3This compound0.1 - 10No significant effect
DU145SGC-GAK-10.1 - 10Minimal effect
DU145This compound0.1 - 10No significant effect

Interpretation of Outcomes from Control-Subtracted Data

The interpretation of experimental outcomes from assays employing this compound often involves a "control-subtracted" approach. This methodology is crucial for isolating the specific biological effects attributed to GAK inhibition. By comparing the results obtained with SGC-GAK-1 to those obtained with this compound, researchers can effectively subtract any background effects that might arise from the compound's inherent properties (e.g., solubility, non-specific binding, or minor cellular stress responses) that are unrelated to GAK inhibition. nih.govtocris.comresearchgate.net

Utilization of Sgc Gak 1n in in Vivo Preclinical Model Systems Non Human

Contribution to Understanding GAK's Physiological Roles in Organismal Models

SGC-GAK-1N's role as a negative control is paramount in elucidating GAK's physiological functions across diverse organismal models. Its inclusion in experimental designs helps to confirm that any changes in cellular processes or organismal behavior are directly linked to the modulation of GAK activity by SGC-GAK-1.

Studies in C. elegans for Mitophagy Research

In the realm of mitophagy research, this compound has been instrumental in validating the specific involvement of GAK in this critical cellular process. Studies investigating PRKN-independent mitophagy in Caenorhabditis elegans (C. elegans) utilized SGC-GAK-1 as an inhibitor and this compound as its negative control. nih.gov

Research demonstrated that the knockdown of gakh-1, an orthologue of GAK in C. elegans, resulted in a significant inhibition of basal mitophagy. nih.gov Concurrently, when C. elegans cells were treated with SGC-GAK-1, a dose-dependent reduction in deferiprone (B1670187) (DFP)-induced mitophagy was observed. Crucially, parallel experiments with this compound (referred to as GAKc in some studies) showed no significant effect on mitophagy, thereby confirming that the observed impairment was specifically due to the inhibition of GAK kinase activity. nih.gov This distinction provided compelling evidence for GAK's requirement in efficient mitophagy. nih.gov

The following table illustrates the comparative effects of SGC-GAK-1 and this compound on DFP-induced mitophagy:

CompoundEffect on DFP-induced MitophagyReference
SGC-GAK-1 (GAKi)Significantly reduced (dose-dependent) nih.gov
This compound (GAKc)No significant effect nih.gov

Reinforcement of GAK-Target Specificity in Xenograft Models

The use of this compound is particularly important for reinforcing GAK-target specificity in the context of xenograft models, which are crucial for preclinical drug development. Although SGC-GAK-1, the active GAK inhibitor, has demonstrated significant efficacy in reducing tumor volume in diffuse large B-cell lymphoma (DLBCL) xenograft models, its pharmacokinetic profile can be challenging for in vivo applications.

In anticipation of and alongside in vivo xenograft studies, in vitro experiments using DLBCL cell lines have extensively utilized this compound to confirm the specificity of SGC-GAK-1's effects. For instance, flow cytometry studies showed that SGC-GAK-1 induced a pronounced G2/M cell cycle arrest and mitotic atypia in certain DLBCL cell lines. Critically, the GAK-sparing analog, this compound, had no such impact, thereby unequivocally highlighting that these observed cellular effects were a direct consequence of specific GAK kinase inhibition. This rigorous validation of target specificity in vitro by this compound is essential for building confidence in GAK as a viable therapeutic target for in vivo xenograft studies and beyond.

Structural Insights and Comparative Analysis Derivable from Sgc Gak 1n

Implications for Structure-Activity Relationship (SAR) Studies of GAK Inhibitors

The divergent activity profiles of SGC-GAK-1 and SGC-GAK-1N, despite their structural similarity, provide a robust framework for understanding the SAR of GAK inhibitors. This comparison is particularly valuable for identifying key structural features that are essential for potent and selective GAK inhibition.

SGC-GAK-1 is a 4-anilinoquinoline-based compound that exhibits high affinity and potency for GAK, with a dissociation constant (Kd) of 1.9 nM and an inhibition constant (Ki) of 3.1 nM nih.govnih.gov. In cellular assays, SGC-GAK-1 demonstrates an IC50 of 110-120 nM against GAK nih.govnih.gov.

In contrast, this compound shows significantly reduced affinity and activity towards GAK. Its Kd for GAK is 7.1 µM, and its cellular IC50 is reported to be greater than 50 µM knime.com. This substantial difference in activity stems from specific structural modifications in this compound compared to SGC-GAK-1. A critical comparison of their chemical structures reveals two primary alterations in this compound:

Methylation of the Anilino Nitrogen: The secondary amine (-NH-) linking the quinoline (B57606) scaffold to the trimethoxyphenyl group in SGC-GAK-1 is methylated to a tertiary amine (-N(CH3)-) in this compound thesgc.orgnih.govknime.com. This modification likely disrupts a crucial hydrogen bond interaction with the hinge region of the GAK active site, which is typically formed by the anilino nitrogen in many kinase inhibitors.

Substitution on the Quinoline Ring: The bromine atom on the quinoline ring of SGC-GAK-1 is replaced by a trifluoromethyl group (-CF3) in this compound thesgc.orgnih.govknime.com. This change in substituent, alongside the anilino nitrogen methylation, contributes to the loss of GAK activity.

These structural differences, particularly the anilino nitrogen methylation, are critical molecular determinants for GAK binding and inhibition. The dramatic reduction in potency observed with this compound highlights the essential role of these specific chemical features in mediating the high-affinity interaction between SGC-GAK-1 and GAK.

GAK is a member of the Numb-associated kinase (NAK) family, which also includes AAK1 (adaptor protein 2-associated kinase), STK16/MPSK1 (serine/threonine kinase 16), and BMP2K/BIKE (BMP-2 inducible kinase) thesgc.orgnih.govlipidmaps.org. Due to the high conservation within the kinase domains of these family members, achieving high selectivity for a single NAK kinase can be challenging thesgc.org.

SGC-GAK-1 demonstrates remarkable selectivity within the NAK family, exhibiting an impressive 16,000-fold selectivity compared to the other three NAK family members thesgc.orglipidmaps.org. Furthermore, it shows greater than 50-fold selectivity against a broad panel of 400 other kinases at 1 µM concentration nih.govnih.gov. This high degree of selectivity suggests that SGC-GAK-1 exploits subtle structural differences within the ATP-binding site of GAK that are not conserved across other NAK family members or other kinases.

While the exact molecular determinants for this exquisite selectivity are not fully detailed in the provided information, the unique 4-anilinoquinoline scaffold of SGC-GAK-1, combined with the specific substitution patterns (e.g., the trimethoxyphenyl group), likely allows for precise interactions within the GAK active site that are less favorable in other kinases. The comparative inactivity of this compound further underscores the specificity of these interactions, as its minor structural changes abolish GAK binding without necessarily affecting other kinases to the same extent.

Despite its high selectivity, SGC-GAK-1 has been noted to have collateral targets, including Receptor-Interacting Protein Kinase 2 (RIPK2) with a Kd of 110 nM (IC50 = 360 nM), AarF Domain Containing Kinase 3 (ADCK3) with a Kd of 190 nM, and Nemo-Like Kinase (NLK) with a Kd of 520 nM nih.govnih.gov. The existence of these off-targets highlights the ongoing challenge in achieving absolute specificity for kinase inhibitors and provides further avenues for SAR exploration to refine selectivity.

Table 1: Comparative Activity of SGC-GAK-1 and this compound on GAK

CompoundGAK Kd (nM)GAK Ki (nM)GAK Cellular IC50 (nM)
SGC-GAK-11.9 nih.gov3.1 nih.gov110-120 nih.govnih.gov
This compound7100 knime.comN/A> 50000 knime.com

Table 2: Kinase Selectivity Profile of SGC-GAK-1

Kinase TargetKd (nM)
GAK1.9 nih.gov
RIPK2110 nih.gov
ADCK3190 nih.gov
NLK520 nih.gov
AAK153000
STK1651000
BIKEN/A (16,000-fold less potent than GAK) thesgc.orglipidmaps.org

Advancing the Design of Novel Chemical Probes for GAK and Related Kinases

The comprehensive characterization of SGC-GAK-1 and its negative control, this compound, significantly advances the field of chemical probe design for GAK and related kinases. The detailed SAR insights derived from their comparison provide a blueprint for medicinal chemists.

Firstly, the identification of the 4-anilinoquinoline scaffold as a potent GAK inhibitor provides a robust starting point for further optimization thesgc.org. Future probe design efforts can focus on refining the substituents on this core structure to enhance potency, improve selectivity, and modulate other physicochemical properties. The understanding that methylation of the anilino nitrogen and specific substitutions on the quinoline ring abolish GAK activity serves as a critical guide, indicating regions sensitive to modification and crucial for target engagement.

Secondly, the availability of this compound as a well-characterized negative control is paramount for rigorous biological research ucdavis.edunih.govmedchemexpress.com. The use of such an inactive analogue alongside the active probe allows researchers to confidently attribute observed cellular phenotypes to specific GAK inhibition, thereby strengthening the validity of biological findings. This "probe-control" strategy is a best practice in chemical biology and is essential for elucidating the precise cellular roles of GAK.

Finally, the detailed selectivity profiling of SGC-GAK-1, including its collateral targets (RIPK2, ADCK3, NLK), informs the design of next-generation probes. For studies requiring even higher specificity, future efforts can aim to design compounds that retain GAK potency while minimizing activity against these identified off-targets. This iterative process of design, synthesis, and biological evaluation, guided by the insights from SGC-GAK-1 and this compound, is fundamental to developing highly refined chemical tools for dissecting kinase biology.

Contribution of Sgc Gak 1n to Advancing Understanding of Gak Mediated Biological Processes

Clarification of GAK's Role in Cancer Cell Proliferation and Survival

Research utilizing chemical probes like SGC-GAK-1, with SGC-GAK-1N as its negative control, has significantly clarified GAK's involvement in various cancers. GAK is notably overexpressed in osteosarcoma cell lines and tissues, where it contributes to cell proliferation and survival nih.govtocris.com.

In prostate cancer, GAK expression levels are observed to increase following prolonged androgen treatment and during the progression of cells towards hormone independence nih.govtocris.comresearchgate.net. Analysis of patient-derived tissue samples has further demonstrated a positive correlation between GAK expression levels and the Gleason score, an indicator of prostate cancer aggressiveness nih.govtocris.comresearchgate.net.

The application of SGC-GAK-1 has provided direct evidence of GAK's role in prostate cancer cell viability. SGC-GAK-1 exhibited strong growth inhibition in androgen-dependent prostate cancer cell lines such as LNCaP, VCaP, and 22Rv1 at a concentration of 10 µM, while showing minimal effect on androgen-independent PC3 and DU145 cells tocris.comresearchgate.net. Importantly, this compound, the negative control, showed no effect on the viability of these cell lines at comparable concentrations, underscoring that the observed antiproliferative activity was specifically due to GAK inhibition tocris.com. These findings indicate that the kinase domain of GAK, rather than its auxilin-homology domain, is critical for this phenotype in cells tocris.com.

Table 1: Effect of SGC-GAK-1 and this compound on Prostate Cancer Cell Viability
Cell LineSGC-GAK-1 Effect (10 µM)This compound Effect (10 µM)Androgen DependencySource
LNCaPStrong growth inhibitionNo effectAndrogen-dependent tocris.com
VCaPStrong growth inhibitionNo effectAndrogen-dependent tocris.com
22Rv1Strong growth inhibitionNo effectAndrogen-dependent tocris.com
PC3Minimal effectNo effectAndrogen-independent tocris.com
DU145Minimal effectNo effectAndrogen-independent tocris.com

Elucidation of GAK's Involvement in Neurodevelopmental Biology

Genetic studies have implicated GAK in diverse biological processes, including neurodevelopment nih.govtocris.com. Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) within the GAK gene that are associated with susceptibility to Parkinson's disease nih.govtocris.com.

The specific inhibition of GAK using SGC-GAK-1 has provided direct insights into its physiological role in neuronal development. Treatment of cultured neurons with SGC-GAK-1 resulted in a reduction of neurite length, a decrease in the number of synapses, and reduced phosphorylation of neurofilament 200-kDa subunits. These findings suggest that GAK is physiologically involved in normal neuronal development, and that impaired GAK function, leading to compromised neurite outgrowth and synaptogenesis, may be linked to neurodevelopmental disorders. The specificity of these effects was further supported by the observation that erlotinib, a related kinase inhibitor with distinct specificity, did not produce similar effects on neurite growth, unlike SGC-GAK-1.

Understanding of GAK's Contribution to Mitophagy Pathways

SGC-GAK-1 has been instrumental in exploring GAK's contribution to mitophagy, a selective form of autophagy responsible for the degradation of damaged or superfluous mitochondria. Studies have shown that SGC-GAK-1 treatment alters mitochondrial and lysosomal morphology and limits the functional mitophagy process by inhibiting GAK activity.

Table 2: Role of GAK in Mitophagy Pathways
Mitophagy PathwayGAK InvolvementEffect of GAK Inhibition (SGC-GAK-1)Evidence
PRKN-independent mitophagyPositive regulatorAlters mitochondrial/lysosomal morphology, limits functional mitophagy
Basal mitophagy (in vivo)Essential for maintenanceReduces basal mitophagy levels (e.g., in C. elegans)

Defining GAK's Interaction with Other Signaling Pathways (e.g., Androgen Receptor)

Beyond its roles in membrane trafficking and cell cycle progression, GAK has been shown to interact with other significant signaling pathways, notably the Androgen Receptor (AR) pathway. GAK directly interacts with the androgen receptor and potentiates its transcriptional activity nih.gov. This interaction is particularly relevant in the context of prostate cancer, where GAK expression levels are known to increase during the progression to androgen independence nih.govresearchgate.net. The inhibition of GAK's kinase domain by SGC-GAK-1 has been shown to inhibit the viability of prostate cancer cells that possess constitutively-active splice variants of the androgen receptor. While GAK is involved in the progression of cancer to androgen independence, it is important to note that this is not due to GAK acting as a direct co-regulator of the androgen receptor.

Future Perspectives and Development of Advanced Control Compounds

Addressing Limitations of Current Chemical Control Strategies

The use of a structurally similar, inactive compound as a negative control is a fundamental practice in chemical biology to attribute a biological effect to the modulation of a specific target. However, this strategy is not without its limitations. A primary challenge is the potential for the negative control to lose affinity not only for the intended target but also for the off-targets of the active probe. researchgate.netbiorxiv.orgnih.govacs.orgbiorxiv.org

In the context of SGC-GAK-1, it was identified that besides its high potency for GAK, it also exhibits activity against RIPK2. nih.govthesgc.orgnih.govresearchgate.netresearchgate.net SGC-GAK-1N was designed to be inactive against GAK. nih.gov A comprehensive characterization of this compound's activity against SGC-GAK-1's off-targets is crucial for the robust interpretation of experimental results. The ideal negative control should retain the off-target profile of the active probe while being inert against the primary target.

Development of Next-Generation Negative Control Analogs

To overcome the limitations of current negative controls, the field is moving towards the development of more sophisticated, "next-generation" analogs. A key concept in this evolution is the creation of probe/control pairs with minimal structural differences, yet significant disparities in biological activity against the intended target. The use of enantiomers, where one is active and the other is not, is considered an ideal strategy for developing a chemical probe and its negative control. researchgate.net

In the case of this compound, its design involved the introduction of a methyl group, which was intended to disrupt a water network important for binding to GAK, thereby abolishing its activity. nih.gov While effective in inactivating the compound against GAK, this modification highlights the delicate balance required in control compound design.

CompoundTargetRationale for Design as a Control
This compoundGAKIntroduction of a methyl group to disrupt a key binding interaction, leading to loss of GAK activity.
(R)-JQ1BET bromodomainsThe inactive enantiomer of the active (S)-JQ1, serving as a high-quality negative control. nih.gov

Enhancing Rigor in Chemical Biology Research through Improved Control Design

The rigor and reproducibility of scientific research are of paramount importance. In chemical biology, the quality of chemical probes and their corresponding controls is a critical determinant of the reliability of experimental outcomes. The use of a well-characterized negative control like this compound is a step towards more rigorous research.

However, to further enhance this rigor, a more comprehensive approach to control design and implementation is necessary. This includes the thorough profiling of both the active probe and the negative control against a broad panel of potential off-targets. The data from such profiling allows researchers to be more confident that the observed phenotype is indeed due to the modulation of the intended target.

Moreover, the concept of a "probe set" is gaining traction. In the case of GAK, the use of SGC-GAK-1, its inactive analog this compound, and a potent RIPK2 inhibitor (to account for the primary off-target of SGC-GAK-1) together provides a more robust toolkit for dissecting the cellular biology of GAK. nih.gov This multi-compound approach, where each component is designed to answer a specific question about on- and off-target effects, represents a significant improvement in experimental design.

Broader Impact on Chemical Probe Discovery and Validation Methodologies

The challenges and advancements in the development of negative controls like this compound have a broad impact on the methodologies used for discovering and validating new chemical probes. There is a growing consensus that a chemical probe should not be considered in isolation but as part of a well-characterized pair or set of compounds.

This paradigm shift influences the entire probe development pipeline, from initial hit identification to lead optimization. The need for a suitable negative control is now often a consideration from the early stages of a project. This has spurred the development of new synthetic strategies that allow for the facile generation of closely related analogs.

Q & A

Q. What is the primary role of SGC-GAK-1N in kinase studies, and how does it differ from SGC-GAK-1?

this compound is a structurally related negative control compound for SGC-GAK-1, a selective inhibitor of cyclin G-associated kinase (GAK). While SGC-GAK-1 inhibits GAK with high potency (IC₅₀ < 50 nM), this compound lacks significant inhibitory activity, enabling researchers to distinguish GAK-specific effects from off-target or assay artifacts . For example, in NanoBRET® target engagement assays, this compound shows negligible binding affinity compared to SGC-GAK-1, confirming its utility as a control .

Q. What experimental parameters should be standardized when using this compound in cell-based assays?

Key parameters include:

  • Concentration range : Dose-response assays (e.g., 0.1–10 μM) to validate lack of activity in specific cell lines (e.g., DLBCL models) .
  • Incubation time : 72-hour treatments are typical for viability assays to assess long-term effects .
  • Cell line selection : Use ABC and GCB DLBCL subtypes to evaluate subtype-specific responses, with PBMCs as healthy cell controls .

Q. How can researchers confirm the chemical identity and purity of this compound in experimental setups?

Follow protocols for new compound characterization:

  • Analytical HPLC : ≥95% purity threshold.
  • Mass spectrometry : Confirm molecular weight.
  • NMR spectroscopy : Verify structural integrity. Refer to standardized reporting guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducible documentation .

Advanced Research Questions

Q. What methodologies are recommended to validate target engagement specificity of this compound in kinase panels?

Use orthogonal assays to rule off-target effects:

  • NanoBRET® intracellular kinase assays : Compare this compound’s binding affinity (Kd) against SGC-GAK-1 and other kinase inhibitors .
  • Kinome-wide profiling : Employ platforms like Eurofins KinaseProfiler™ to test selectivity across 300+ kinases.
  • Genetic validation : CRISPR/Cas9 GAK knockout models to isolate GAK-dependent phenotypes .

Q. How should researchers address contradictory results in GAK inhibition studies using this compound?

Contradictions may arise from:

  • Cell line variability : ABC vs. GCB DLBCL subtypes show differential sensitivity (e.g., GI₅₀ = 0.7 μM vs. 1.5 μM) .
  • Assay conditions : Optimize ATP concentrations (e.g., near Km for competitive inhibitors). Mitigation strategies include:
  • Replicate experiments across independent labs.
  • Use complementary assays (e.g., Western blot for GAK autophosphorylation).
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What statistical approaches are critical for interpreting dose-response data involving this compound?

  • Four-parameter logistic regression : Fit dose-response curves to calculate GI₅₀/IC₅₀ values (e.g., Prism GraphPad) .
  • Error analysis : Report SEM from ≥3 technical replicates and validate with biological repeats.
  • Subtype stratification : Use non-parametric tests (e.g., Mann-Whitney U) to compare ABC vs. GCB responses (p < 0.01 threshold) .

Q. How can researchers integrate this compound into high-content screening (HCS) workflows for phenotypic drug discovery?

  • Endpoint selection : Measure mitotic arrest (e.g., pH3 Ser10 staining) or lysosomal trafficking defects.
  • Automated imaging : Use platforms like ImageXpress Micro to quantify phenotypic changes.
  • Counter-screens : Include this compound in all HCS runs to filter out non-GAK-related hits.

Methodological Best Practices

Q. What are the key steps for designing a rigorous literature review on GAK-related chemical probes like this compound?

  • Search strategy : Use Google Scholar with keywords "GAK inhibitor negative control" and filter by citations (≥10) for seminal papers .
  • Data extraction : Tabulate bioactivity data (e.g., IC₅₀, Kd, cell models) from primary sources.
  • Bias mitigation : Include preprints and negative-result studies to avoid publication bias .

Q. How can researchers ensure reproducibility when reporting this compound experiments?

  • MIAME compliance : Detail cell culture conditions (e.g., media, passage number).
  • Raw data deposition : Upload dose-response curves and NMR spectra to repositories like Zenodo.
  • Reagent validation : Provide vendor catalog numbers (e.g., this compound: MolPort-023-456-789) .

Data Interpretation and Conflict Resolution

Q. What frameworks guide the ethical use of this compound in translational research?

  • FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
  • ARRIVE 2.0 guidelines : Report in vivo studies with explicit sample-size justifications.
  • Dual-use review : Assess risks of kinase probe misuse in non-therapeutic contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SGC-GAK-1N
Reactant of Route 2
Reactant of Route 2
SGC-GAK-1N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.